

An In-depth Technical Guide to 2-Methylbutanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to **2-methylbutanamide**. The information is presented to support research, discovery, and development activities where this molecule is of interest. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for synthesis and characterization are provided.

Chemical Identity and Structure

2-Methylbutanamide is a primary amide derivative of 2-methylbutanoic acid. Its chemical structure consists of a four-carbon chain with a methyl group at the second carbon and a terminal carboxamide group.



Identifier	Value	
IUPAC Name	2-methylbutanamide[1]	
Synonyms	2-Methylbutyramide[1]	
CAS Number	1113-57-1[1]	
Molecular Formula	C5H11NO[1]	
Molecular Weight	101.15 g/mol [1]	
SMILES	CCC(C)C(=O)N[1]	
InChI	InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1- 2H3,(H2,6,7)[1]	
InChlKey	XUXJHBAJZQREDB-UHFFFAOYSA-N[1]	

Physicochemical Properties

A summary of the key physicochemical properties of **2-methylbutanamide** is presented below. It should be noted that while computed values are readily available, experimental data for some properties are not widely reported in the literature.

Property	Value (Computed)	Value (Experimental)
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Density	Not available	Not available
Water Solubility	Predicted to be soluble	Not available
рКа	Not available	Not available
XLogP3	0.5[1]	Not available
Hydrogen Bond Donors	1[1]	Not applicable
Hydrogen Bond Acceptors	1[1]	Not applicable



Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-methylbutanamide** are provided below. These protocols are based on established organic chemistry principles for amide synthesis and standard analytical techniques.

Synthesis of 2-Methylbutanamide

2-Methylbutanamide can be synthesized through the amidation of 2-methylbutanoic acid or its derivatives, such as 2-methylbutanoyl chloride.

Method 1: From 2-Methylbutanoyl Chloride

This method involves the reaction of the more reactive acyl chloride with ammonia.

- Materials:
 - 2-Methylbutanoyl chloride
 - Ammonia (aqueous solution, e.g., 28-30%)
 - Dichloromethane (DCM) or other suitable organic solvent
 - Saturated aqueous sodium bicarbonate solution
 - Brine (saturated aqueous sodium chloride solution)
 - Anhydrous magnesium sulfate or sodium sulfate
 - Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbutanoyl chloride (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.



- Slowly add an excess of concentrated aqueous ammonia (e.g., 2.0-3.0 eq) to the stirred solution of the acyl chloride. An exothermic reaction is expected, and a white precipitate (ammonium chloride) may form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel and add water to dissolve any inorganic salts.
- Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylbutanamide.
- The crude product can be purified by recrystallization or column chromatography if necessary.

Method 2: Direct Amidation of 2-Methylbutanoic Acid

This method involves the direct reaction of the carboxylic acid with ammonia, often requiring a coupling agent or high temperatures.

- Materials:
 - o 2-Methylbutanoic acid
 - Ammonia source (e.g., ammonium chloride with a base, or ammonia gas)
 - Coupling agent (e.g., DCC, EDC) or a catalyst for direct amidation.
 - Suitable aprotic solvent (e.g., Dichloromethane, Dimethylformamide)
 - Organic base (e.g., triethylamine, diisopropylethylamine)
 - Hydrochloric acid (e.g., 1 M aqueous solution)



- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis.
- Procedure (Using a Coupling Agent):
 - Dissolve 2-methylbutanoic acid (1.0 eq) and a suitable amine source such as ammonium chloride (1.2 eq) in an anhydrous aprotic solvent in a round-bottom flask.
 - Add an organic base such as triethylamine (2.5 eq) to the mixture.
 - Add the coupling agent (e.g., EDC, 1.2 eq) portion-wise to the stirred solution at room temperature.
 - Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, filter the mixture to remove any precipitated by-products.
 - Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude 2-methylbutanamide by column chromatography or recrystallization.

Spectroscopic Characterization

- 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Dissolve approximately 10-20 mg of purified 2-methylbutanamide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
- ¹H NMR Spectroscopy:
 - Expected Chemical Shifts (in CDCl₃):
 - ~ 6.0-7.5 ppm: Broad signals corresponding to the two amide protons (-NH₂). The chemical shift of these protons can be highly variable and may be affected by concentration and temperature.
 - ~ 2.0-2.3 ppm: A multiplet corresponding to the methine proton (-CH) at the C2 position.
 - ~ 1.4-1.7 ppm: A multiplet corresponding to the methylene protons (-CH₂) of the ethyl group.
 - ~ 1.1-1.2 ppm: A doublet corresponding to the methyl protons (-CH₃) attached to the C2 carbon.
 - ~ 0.8-1.0 ppm: A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group.
- ¹³C NMR Spectroscopy:
 - Expected Chemical Shifts (in CDCl₃):
 - ~ 175-180 ppm: Carbonyl carbon (-C=O) of the amide.
 - 40-45 ppm: Methine carbon (-CH) at the C2 position.
 - ~ 25-30 ppm: Methylene carbon (-CH₂) of the ethyl group.
 - ~ 15-20 ppm: Methyl carbon (-CH₃) attached to the C2 carbon.
 - ~ 10-15 ppm: Terminal methyl carbon (-CH₃) of the ethyl group.
- 3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
- Sample Preparation:



- For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Expected Absorption Bands:
 - ~ 3350 and 3180 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide (-NH₂) group.[2]
 - \circ ~ 2850-2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.
 - ~ 1640-1680 cm⁻¹: A strong absorption band due to the C=O stretching vibration (Amide I band).[2]
 - ~ 1620-1650 cm⁻¹: N-H bending (scissoring) vibration (Amide II band).[2]

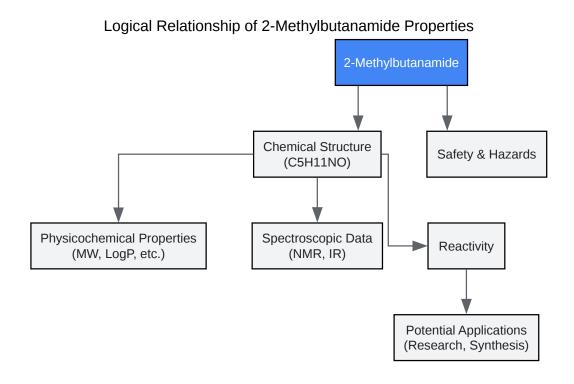
Safety and Handling

- **2-Methylbutanamide** is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1]
- Personal Protective Equipment (PPE):
 - Wear protective gloves, clothing, and eye/face protection.
 - Use in a well-ventilated area or under a fume hood.
- Handling:
 - Avoid contact with skin and eyes.
 - Avoid inhalation of dust or vapors.
- Storage:
 - Store in a tightly closed container in a dry and well-ventilated place.



Logical Relationships and Workflows

The following diagrams illustrate the key relationships of **2-methylbutanamide**'s properties and a general workflow for its synthesis and characterization.



Click to download full resolution via product page

Caption: Key properties of 2-Methylbutanamide.



Synthesis Starting Material (2-Methylbutanoyl Chloride) Amidation with Ammonia Aqueous Workup & Extraction Purification (Recrystallization/Chromatography) Characterization NMR Spectroscopy FTIR Spectroscopy (1H, 13C) Purity Assessment (e.g., HPLC, GC-MS)

Experimental Workflow for 2-Methylbutanamide

Click to download full resolution via product page

Pure 2-Methylbutanamide

Caption: Synthesis and characterization workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Methylbutanamide | C5H11NO | CID 97778 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylbutanamide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771968#2-methylbutanamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com